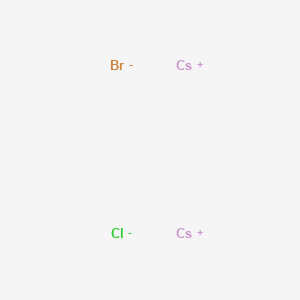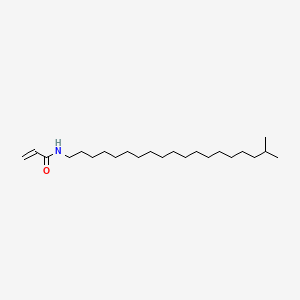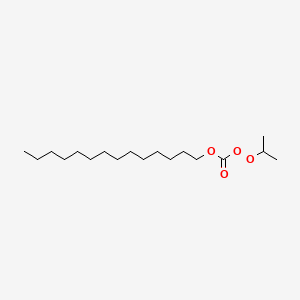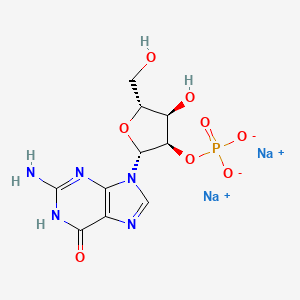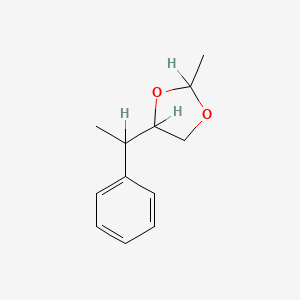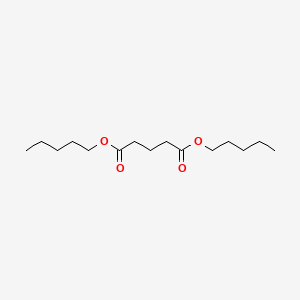
Dipentyl glutarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentyl glutarate is an organic compound with the molecular formula C15H28O4. It is an ester derived from glutaric acid and pentanol. This compound is known for its use as a plasticizer, which helps to increase the flexibility and durability of materials. It is also used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl glutarate can be synthesized through the esterification of glutaric acid with pentanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed.
Industrial Production Methods
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of glutaric acid and pentanol to a reactor, along with a catalyst. The reaction mixture is then heated, and the water formed is removed through distillation. The resulting this compound is purified through various methods, such as distillation or crystallization, to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Dipentyl glutarate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of glutaric acid and pentanol.
Oxidation: Under certain conditions, this compound can be oxidized to form glutaric acid and other oxidation products.
Reduction: Although less common, this compound can undergo reduction reactions to form different products, depending on the reducing agents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Glutaric acid and pentanol.
Oxidation: Glutaric acid and other oxidation products.
Reduction: Various reduced forms of this compound, depending on the specific reducing agents and conditions used.
Scientific Research Applications
Dipentyl glutarate has several scientific research applications, including:
Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Employed in the manufacturing of various industrial products, such as coatings, adhesives, and sealants, where it improves the performance and longevity of the materials.
Mechanism of Action
The mechanism of action of dipentyl glutarate involves its interaction with various molecular targets and pathways. As a plasticizer, it works by embedding itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, this compound may interact with enzymes and other proteins, potentially affecting their activity and function. The exact molecular targets and pathways involved in these interactions are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl glutarate: Another ester of glutaric acid, but with methanol instead of pentanol. It has similar properties but different applications due to its lower molecular weight.
Diethyl glutarate: An ester of glutaric acid with ethanol. It shares some properties with dipentyl glutarate but is used in different industrial applications.
Dibutyl glutarate: An ester of glutaric acid with butanol. It is used as a plasticizer and has similar chemical properties to this compound.
Uniqueness
This compound is unique due to its specific combination of glutaric acid and pentanol, which gives it distinct properties compared to other esters of glutaric acid. Its higher molecular weight and longer alkyl chain contribute to its effectiveness as a plasticizer, making it particularly useful in applications requiring enhanced flexibility and durability.
Properties
CAS No. |
51238-95-0 |
|---|---|
Molecular Formula |
C15H28O4 |
Molecular Weight |
272.38 g/mol |
IUPAC Name |
dipentyl pentanedioate |
InChI |
InChI=1S/C15H28O4/c1-3-5-7-12-18-14(16)10-9-11-15(17)19-13-8-6-4-2/h3-13H2,1-2H3 |
InChI Key |
MSICJOVDFUZPDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCCC(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







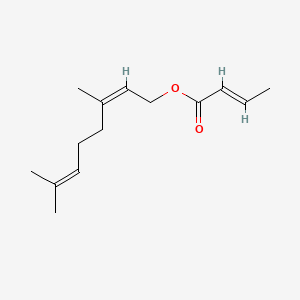

![1-[4-(4,4-Dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium-1-yl)butyl]-4,4-dimethyl-1-phenyl-2,3-dihydrophosphinolin-1-ium hexafluorophosphate](/img/structure/B12655955.png)
